molecular formula C13H19N3O2S B11728128 N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine

Cat. No.: B11728128
M. Wt: 281.38 g/mol
InChI Key: SGHGROAEXGVMQF-UHFFFAOYSA-N
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Description

N-(1,1-Dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine is a structurally complex compound featuring a hexane-1,6-diamine backbone linked to a 1,2-benzothiazol-3-yl group modified with a sulfone (dioxido) moiety. The extended aliphatic chain may improve membrane permeability, while the benzothiazole sulfone group could confer unique binding affinities in biological systems or catalytic applications .

Properties

Molecular Formula

C13H19N3O2S

Molecular Weight

281.38 g/mol

IUPAC Name

6-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexan-1-amine

InChI

InChI=1S/C13H19N3O2S/c14-9-5-1-2-6-10-15-13-11-7-3-4-8-12(11)19(17,18)16-13/h3-4,7-8H,1-2,5-6,9-10,14H2,(H,15,16)

InChI Key

SGHGROAEXGVMQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCCCCN)NS2(=O)=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide typically involves the reaction of benzo[d]isothiazole 1,1-dioxide with 6-aminohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple steps of purification such as recrystallization or chromatography .

Chemical Reactions Analysis

Tethered Aminohydroxylation (TA) Reaction

Sulfonamides or sulfamate esters undergo TA reactions to form thiazinane derivatives. For example:

  • Sulfamate ester → 1,2,3-oxathiazinane : Conversion of 7 to 8 (53–68% yield) via TA reaction .

  • Sulfonamide → 1,2-thiazinane : Reaction of pent-4-ene-1-sulfonamide (9 ) yields 10 (35–59% yield) .

Ring-Opening and Closure Reactions

  • 2-thia-1-aza-bicyclohexane derivatives : Reaction of 31 with phenols (e.g., 4-bromo-3,5-dimethylphenol) in DMAc forms thiazinanes like 35 , which can undergo alkylation (e.g., NaH/I₂CH₃) to yield methylated derivatives (36 ) .

Enamine Formation and Isomerization

Rhodium or p-TsOH catalysis drives the decomposition of N-tosyldiazoketamine (42 ) to form α-phenyl-β-enamino esters (43a/b ). The E-isomer (43b ) dominates (91%) under Rh₂(OAc)₄, while p-TsOH favors the Z-isomer .

Reaction Conditions and Yields

Reaction Type Reagents/Conditions Yield
TA reaction (sulfamate → oxathiazinane)TA reaction conditions53–68%
TA reaction (sulfonamide → thiazinane)TA reaction conditions35–59%
Rh-catalyzed enamine formationRh₂(OAc)₄, p-TsOH, catalytic conditionsE-isomer: 91%
Ring-opening closureDMAc, NaH, iodomethane32%

Biological and Functional Relevance

  • Enzyme inhibition : Analogous benzothiazol-3-yl derivatives (e.g., 8b ) show potent Kv1.3 channel inhibition, comparable to PAP-1 .

  • Structural analogs : Compounds like 36 (methylated thiazinane) and 43a/b (enamino esters) highlight the versatility of benzothiazole scaffolds in drug design .

Scientific Research Applications

3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((6-Aminohexyl)amino)benzo[d]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

The following analysis compares N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine with structurally or functionally related compounds, emphasizing molecular features, physicochemical properties, and biological relevance.

Hexane-1,6-Diamine Derivatives with Heterocyclic Substituents
Compound Name Substituent Molecular Weight (g/mol) Key Properties Biological/Industrial Relevance
This compound 1,2-Benzothiazol-3-yl (sulfone) ~325 (estimated) High polarity due to sulfone; potential for metal coordination Likely enzyme inhibition or catalytic applications
N1-(Pyrimidin-2-yl)hexane-1,6-diamine Pyrimidin-2-yl 207.28 Moderate solubility in polar solvents; rigid aromatic moiety Cholinesterase inhibitors (IC₅₀ values in µM range)
N1-(Pyridin-2-yl)hexane-1,6-diamine Pyridin-2-yl 206.30 Similar to pyrimidine derivative but with reduced electron-withdrawing effects Lower cholinesterase inhibition vs. pyrimidine analogs
N,N′-(Hexane-1,6-diyl)bis[5-substituted-1,3,4-thiadiazol-2-imine] Bis-thiadiazolimine ~450–500 High molecular weight; planar heterocycles Antimicrobial activity (e.g., MIC values against bacterial strains)

Key Observations :

  • Chain Length : Hexane-1,6-diamine derivatives generally exhibit better flexibility and membrane penetration than shorter-chain analogs (e.g., pentane-1,5-diamine), as seen in cholinesterase inhibition studies .
  • Heterocyclic Diversity : Thiadiazole and benzothiazole derivatives show broader antimicrobial applications, whereas pyrimidine/pyridine-substituted diamines are more focused on neurological targets .
Diamine Salts and Coordination Compounds
Compound Name Structure Key Features Applications
Benzathine benzylpenicillin Dibenzylethylenediamine salt High stability; slow-release formulation Long-acting antibiotic
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate ligand Strong metal coordination (e.g., for C–H functionalization) Catalytic applications

Comparison with Target Compound :

  • Coordination Chemistry : The sulfone and benzothiazole groups in the target compound could enable diverse metal-binding modes, similar to N,O-bidentate ligands but with distinct electronic profiles .

Biological Activity

N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine, also referred to as N,N'-bis(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C20H22N4O4S2C_{20}H_{22}N_{4}O_{4}S_{2} with a molecular weight of approximately 446.54 g/mol. The compound appears as a white to light yellow crystalline powder and is stable under normal conditions but may decompose when exposed to light or heat .

Synthesis Methods

The synthesis of this compound typically involves organic synthesis techniques. Common methods include:

  • Sulfonyl Hydrazine Coupling Reactions : This method allows for the formation of the benzothiazole moiety.
  • Oxidation and Reduction Reactions : These reactions can modify the compound’s structure to enhance its biological activity .

This compound interacts with various biological targets, potentially inhibiting enzymes or receptors involved in inflammation and cancer cell proliferation. The specific molecular pathways affected depend on the target interactions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens. Its structural similarity to other benzothiazole derivatives suggests it may share similar mechanisms of action.

Anti-inflammatory Effects : Studies have indicated that this compound may inhibit pro-inflammatory cytokines and enzymes associated with inflammatory responses .

Antiviral Activity : Preliminary studies have demonstrated that derivatives related to this compound can inhibit viral proteases such as those from Dengue and West Nile viruses. For instance, compounds with similar structures have shown IC50 values in the micromolar range against these targets .

1. Antiviral Activity Against Dengue Virus

A study focused on synthesizing hybrid derivatives of 1,2-benzisothiazol-3(2H)-one and their inhibitory effects on Dengue Virus NS2B/NS3 protease. Several derivatives exhibited over 50% inhibition at concentrations around 10 μM. This suggests that compounds like this compound could be further explored for antiviral applications .

2. Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has revealed that modifications in the benzothiazole ring can significantly enhance biological activity. The presence of specific substituents can improve binding affinity to target proteins involved in disease processes .

Comparative Analysis of Related Compounds

Compound NameBiological Activity
1,2-Benzisothiazole-3-one 1,1-dioxideAntimicrobial and anti-inflammatory
4H-1,2,4-Benzothiadiazine 1,1-dioxideAntihypertensive and antidiabetic
N-(1,1-dioxido-1,2-benzisothiazol-3-yl)propane-1,3-diamineStudied for proteomics applications

This table illustrates how this compound compares to other structurally similar compounds in terms of biological activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1,1-dioxido-1,2-benzothiazol-3-yl)hexane-1,6-diamine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, hexane-1,6-diamine derivatives are often functionalized at the terminal amine groups using activated intermediates like acid chlorides or sulfonyl chlorides. In a related study, N1-(pyrimidin-2-yl)hexane-1,6-diamine was synthesized by reacting hexane-1,6-diamine with pyrimidin-2-yl isocyanate under anhydrous conditions, achieving 74% yield after crystallization in acetonitrile .
  • Key Considerations : Optimize pH, temperature, and solvent polarity to avoid side reactions (e.g., over-substitution). Use coupling agents like 1,1-carbonyldiimidazole (CDI) to enhance selectivity .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns and assess diastereomeric purity. For example, in multicomponent reactions involving hexane-1,6-diamine, NMR confirmed the absence of distinguishable diastereomers .
  • Chromatography : Employ HPLC with UV detection (λ = 254 nm) and compare retention times against known standards.
  • Elemental Analysis : Verify C, H, N, and S content to confirm stoichiometry.

Q. What are the primary applications of hexane-1,6-diamine derivatives in polymer science?

  • Methodology : Derivatives like AH salt (adipic acid-hexane-1,6-diamine salt, 1:1) are precursors for nylon-6,6. The stoichiometric 1:1 ratio ensures high molar mass by preventing monomer disproportionation .
  • Experimental Design : Monitor melting points (e.g., AH salt melts at 185°C) and use FTIR to track amide bond formation during polymerization .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of This compound in multicomponent reactions?

  • Methodology : Compare reaction kinetics with analogous diamines. For instance, hexane-1,6-diamine reacts with isobutyraldehyde and 9-isocyanofluorene to form bis-imidazolines, but steric hindrance from the benzothiazole group may reduce reaction rates .
  • Data Analysis : Use DFT calculations to model transition states and predict regioselectivity.

Q. What strategies mitigate contradictions in reported physicochemical properties (e.g., LogP, solubility)?

  • Case Study : Hexane-1,6-diamine has a reported LogP of 0.4 at 25°C, but discrepancies arise due to measurement techniques (e.g., shake-flask vs. chromatographic methods) .
  • Resolution : Standardize measurements using OECD guidelines and cross-validate with computational tools (e.g., COSMO-RS).

Q. How can this compound be integrated into supramolecular or macrocyclic systems?

  • Methodology : Inspired by hexane-1,6-diamine’s use in macrocycle synthesis, react the target compound with dienophiles like maleic anhydride. For example, a double Diels–Alder reaction formed a 26-membered macrocycle via cyclization at 100°C in acetic anhydride .
  • Characterization : Use X-ray crystallography or SAXS to confirm macrocyclic geometry.

Key Research Challenges

  • Stereochemical Control : The benzothiazole sulfonamide group may introduce axial chirality, complicating diastereomer separation. Use chiral stationary phases in HPLC .
  • Polymer Compatibility : Assess thermal stability (TGA) and solubility in polar aprotic solvents (DMF, DMSO) for copolymer integration .

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